molecular formula C4H4BrN3O2 B7965522 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid

Cat. No.: B7965522
M. Wt: 206.00 g/mol
InChI Key: TZVXBPXZUCKVDY-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to a pyrazole ring. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amination: The amino group is introduced by reacting the brominated pyrazole with an amine source, such as ammonia or an amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium azide, thiols; often in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted pyrazoles, depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The bromine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the amino group, affecting its hydrogen bonding capabilities.

    3-Amino-5-bromo-1H-pyrazole: Lacks the carboxylic acid group, influencing its solubility and reactivity.

Uniqueness

3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid is unique due to the presence of all three functional groups (amino, bromine, and carboxylic acid) on the pyrazole ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-5-bromo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c5-2-1(4(9)10)3(6)8-7-2/h(H,9,10)(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXBPXZUCKVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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